Synthesis Yield in Non-Fullerene Electron Acceptor Material Preparation Using Dichloromethanesulfonyl Chloride
In the preparation of nitro-based electron-withdrawing intermediates for non-fullerene electron acceptor materials, dichloromethanesulfonyl chloride reacts with 1H-indene-1,3(2H)-dione under standard sulfonylation conditions to produce intermediate C1 with an isolated yield of 64.0% [1]. This reaction utilizes 10.0 mmol of 1H-indene-1,3(2H)-dione and 11.0 mmol of dichloromethanesulfonyl chloride in tetrahydrofuran containing triethylamine (20.0 mmol) at room temperature for 2 hours, followed by extraction with dichloromethane and purification by column chromatography using ethyl acetate:methanol (3:1) as eluent [1].
| Evidence Dimension | Sulfonylation reaction yield for electron acceptor intermediate synthesis |
|---|---|
| Target Compound Data | 64.0% isolated yield of intermediate C1 |
| Comparator Or Baseline | Methanesulfonyl chloride: no yield data available for identical substrate; reactivity with 1H-indene-1,3(2H)-dione not documented in comparable literature |
| Quantified Difference | Not calculable; class-level inference based on documented synthetic utility versus absence of evidence for comparator |
| Conditions | 1H-indene-1,3(2H)-dione (10.0 mmol), dichloromethanesulfonyl chloride (11.0 mmol), triethylamine (20.0 mmol) in THF (100 mL), RT, 2 h stirring |
Why This Matters
The documented 64.0% yield for this specific sulfonylation step demonstrates the compound's practical synthetic utility in organic photovoltaic materials research, providing a reproducible benchmark for laboratories evaluating this reagent for electron acceptor synthesis.
- [1] Compound with nitro-based electron withdrawing group, non-fullerene electron acceptor material and preparation method of non-fullerene electron acceptor material, CN111635319A, Yangtze Normal University, 2020 View Source
